EB 1089

Description

Contextualization of Vitamin D Analogs in Biological Research

Vitamin D analogs are synthetic compounds structurally related to calcitriol (B1668218) but with modifications designed to alter their pharmacological properties. These modifications can affect their binding affinity to the VDR, their metabolic stability, their interaction with vitamin D-binding protein (DBP), and their ability to induce conformational changes in the VDR that influence coactivator and corepressor recruitment. iiarjournals.org The development of these analogs has allowed researchers to dissect the specific roles of the vitamin D pathway in various biological processes and to explore their potential as therapeutic agents for a range of diseases beyond bone disorders. frontiersin.orgnih.govacs.org

Research into vitamin D analogs has revealed that structural modifications can lead to a dissociation between their effects on cell proliferation and differentiation and their effects on calcium homeostasis. frontiersin.orgnih.gov This dissociation is key to developing analogs with improved therapeutic indices. Analogs like calcipotriol (B1668217), for instance, have been successfully developed for the topical treatment of psoriasis, a hyperproliferative skin disease, demonstrating potent antiproliferative effects with minimal systemic calcemic activity when applied topically. frontiersin.orgnih.govacs.org The ongoing research into vitamin D analogs continues to explore their potential in areas such as cancer, autoimmune diseases, and secondary hyperparathyroidism, seeking compounds with optimized biological profiles. frontiersin.orgnih.govacs.org

Historical Development and Academic Significance of EB 1089 (Seocalcitol)

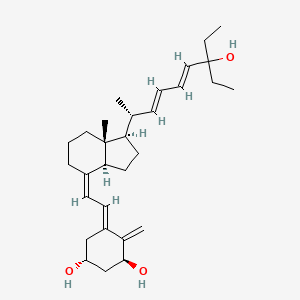

This compound, also known as Seocalcitol (B1662187), is a synthetic vitamin D analog developed with modifications in its side chain, including the addition of two double bonds. nih.govaacrjournals.org Its development arose from the need for vitamin D analogs that could exert potent cell regulatory effects with reduced calcemic activity compared to calcitriol. nih.goveurekaselect.com Early research demonstrated that this compound was significantly more potent than calcitriol in inhibiting the proliferation and inducing the differentiation of various cancer cell lines in vitro. nih.goveurekaselect.cometsu.edutandfonline.com This heightened potency in cell-based assays, coupled with observed reduced effects on calcium metabolism in animal models, positioned this compound as a promising candidate for academic investigation into the therapeutic potential of vitamin D analogs, particularly in the context of hyperproliferative diseases. nih.govaacrjournals.orgeurekaselect.comtandfonline.com

The academic significance of this compound lies in its role as a well-characterized tool for studying the cellular and molecular mechanisms mediated by the VDR, particularly those related to cell cycle control, differentiation, and apoptosis. nih.goviiarjournals.orgbioscientifica.commdpi.com Its differential activity compared to calcitriol has provided insights into how structural modifications can influence the downstream effects of VDR activation. Research using this compound has contributed to understanding the VDR-mediated pathways involved in inhibiting cancer cell growth and inducing differentiation in various cell types. nih.goviiarjournals.orgbioscientifica.commdpi.comaacrjournals.org

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(1R,3S,5E)-5-[(2Z)-2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |

InChI |

InChI=1S/C30H46O3/c1-6-30(33,7-2)18-9-8-11-21(3)26-15-16-27-23(12-10-17-29(26,27)5)13-14-24-19-25(31)20-28(32)22(24)4/h8-9,11,13-14,18,21,25-28,31-33H,4,6-7,10,12,15-17,19-20H2,1-3,5H3/b11-8+,18-9+,23-13-,24-14+/t21-,25-,26-,27+,28+,29-/m1/s1 |

InChI Key |

LVLLALCJVJNGQQ-QMWUBLQMSA-N |

Isomeric SMILES |

CCC(CC)(/C=C/C=C/[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C/C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)O |

Canonical SMILES |

CCC(CC)(C=CC=CC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C)O |

Synonyms |

1(S),3(R)-dihydroxy-20(R)-(5'-ethyl-5'-hydroxyhepta-1'(E),3'(E)-dien-1'-yl)-9,10-secopregna-5(Z),7(E),10(19)-triene EB 1089 EB-1089 EB1089 seocalcitol |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action of Eb 1089

Vitamin D Receptor (VDR) Binding and Activation Dynamics

The VDR is a nuclear receptor that, upon ligand binding, functions as a ligand-inducible transcription factor. amegroups.cnnih.gov It belongs to the steroid/thyroid receptor superfamily and is found in the cells of numerous tissues, including those involved in calcium homeostasis, immune function, and cell growth regulation. drugbank.comwikipedia.orgnih.gov

VDR Binding Affinity and Ligand Specificity

EB 1089 demonstrates a high binding affinity for the VDR. scbt.complos.org Studies have shown that this compound binds to VDR protein from human osteosarcoma MG-63 cells with a Kd of 0.27 nM. medchemexpress.com While some sources suggest this compound binds the VDR with lower affinity than 1,25D oup.com, others indicate comparable affinity to calcitriol (B1668218) for the VDR while being significantly less active in regulating calcium metabolism drugbank.comwikipedia.orgnih.gov. This differential activity profile, despite comparable VDR binding affinity, is a key characteristic of this compound.

Table 1: VDR Binding Affinity of this compound

| Compound | Source of VDR Protein | Kd (nM) |

| This compound | Human osteosarcoma MG-63 cells | 0.27 |

Ligand-Induced VDR Conformational Changes and Co-Regulator Recruitment

Upon binding with a ligand like this compound, the VDR undergoes a conformational change. scbt.comnih.gov This structural shift is crucial for the receptor's activation and its subsequent interaction with other proteins. The activated VDR then forms a heterodimer with the retinoid X receptor (RXR). scbt.complos.orgpatsnap.comtandfonline.com This VDR-RXR heterodimer is the functional unit that binds to specific DNA sequences located in the promoter regions of target genes, known as Vitamin D Response Elements (VDREs). scbt.comnih.govpatsnap.com

The binding of the VDR-RXR complex to VDREs initiates the transcription of specific genes. scbt.compatsnap.com This process involves the recruitment of various transcription factors and co-regulator proteins, which can either enhance (coactivators) or suppress (corepressors) the transcriptional activity of the VDR. scbt.comamegroups.cnnih.goviiarjournals.org The specific interactions with co-regulators following this compound binding can differ from those induced by calcitriol, potentially contributing to this compound's selective functional profile and reduced calcemic effects. iiarjournals.orgnih.gov For instance, this compound has been shown to induce BRCA1 association with VDR and its recruitment to VDRE sites in the promoter region of the CDKN1A gene, leading to enhanced CDKN1A expression. oncotarget.com Limited protease digestion analysis has demonstrated that this compound stabilizes the high-affinity ligand-binding conformation of the VDR. nih.gov

Regulation of Cell Proliferation and Differentiation Pathways

This compound is well-established for its potent inhibitory effects on cell proliferation and its ability to induce cellular differentiation in various cancer cell lines and other cell types. mdpi.comcaymanchem.comnih.goviiarjournals.orgashpublications.org

Cell Cycle Modulation and Arrest Mechanisms

One of the key mechanisms by which this compound inhibits cell proliferation is by modulating the cell cycle, often leading to cell cycle arrest. iiarjournals.orgashpublications.orgresearchgate.netaacrjournals.org Studies have shown that this compound can induce G1 phase arrest in various cell lines, including HL-60 leukemia cells and NCI-H929 myeloma cells. researchgate.netaacrjournals.orgnih.gov This G1 arrest is associated with changes in the expression and activity of key cell cycle regulatory proteins. For example, in HL-60 cells, this compound treatment led to a marked induction of p21 and a progressive increase in p27 levels. nih.gov Concurrently, the expressions of CDK2 and CDK6 were down-regulated, while CDK4 was progressively elevated. nih.gov The p21 protein appears to play a significant role in controlling G1 progression in this compound-treated cells, primarily targeting CDK2 and CDK6. nih.gov In MCF-7 breast cancer cells, both this compound and calcitriol induced cell cycle arrest in G0/G1, associated with the accumulation of the hypophosphorylated form of the retinoblastoma (Rb) protein. nih.gov In some contexts, such as B-CLL cells, this compound was found to induce apoptosis without inducing cell cycle perturbations, suggesting it can induce apoptosis in all phases of the cell cycle in these cells. ashpublications.org

Table 2: Effects of this compound on Cell Cycle Regulatory Proteins in HL-60 Cells

| Protein | Effect of this compound Treatment |

| p21 | Markedly induced |

| p27 | Progressively increased |

| CDK2 | Down-regulated |

| CDK6 | Down-regulated |

| CDK4 | Progressively elevated |

| Cyclin D1 | Increased |

| Cyclin E | No change |

Induction of Cellular Differentiation Processes

In addition to inhibiting proliferation, this compound is a potent inducer of cellular differentiation. medchemexpress.commdpi.comnih.govpatsnap.comapexbt.comnextstepsinderm.com This effect has been observed in various cell types, including cancer cell lines. nih.gov For instance, this compound has been shown to induce cell differentiation in a dose-dependent manner in certain cell models, with a higher differentiating activity observed for this compound compared to vitamin D3 at the same concentration. medchemexpress.com In keratinocytes, calcipotriol (B1668217) (this compound) promotes differentiation and normalizes keratinization, affecting the expression of various keratins and markers like involucrin (B1238512) and transglutaminase. researchgate.net The modulation of gene products related to cell differentiation is thought to be a key aspect of its mechanism of action, mediated through VDR binding and subsequent transcriptional changes. drugbank.comnih.gov

Apoptosis Induction and Autophagy Modulation

This compound has been shown to induce apoptosis (programmed cell death) and modulate autophagy in various cell types, contributing to its anti-tumorigenic properties. mdpi.comcaymanchem.comiiarjournals.orgtocris.complos.orgoup.comashpublications.orgresearchgate.netaacrjournals.orgnih.govapexbt.comresearchgate.netbiorxiv.orgresearchgate.nettandfonline.comnih.govaacrjournals.orgresearchgate.net

This compound can induce apoptosis through both p53-dependent and p53-independent mechanisms, depending on the cell type. ashpublications.orgaacrjournals.org In B-cell chronic lymphocytic leukemia cells, this compound induced apoptosis via a p53-independent mechanism involving p38 MAP kinase activation and suppression of ERK activity. ashpublications.org In NCI-H929 myeloma cells, apoptosis induction by this compound was associated with the down-regulation of Bcl-2 protein and increased activity of caspase 3, accompanied by degradation of PARP protein. researchgate.net Activation of p38 kinase and suppression of ERK activity were also observed in these cells. researchgate.net In colorectal adenoma and carcinoma cells, this compound induced p53-independent apoptosis in a dose-dependent manner. aacrjournals.org The ability of this compound to induce apoptosis appears to be mediated, at least partially, through VDR-dependent mechanisms. oup.comtandfonline.com For example, in SGC-7901 gastric cancer side population cells, this compound induced apoptosis through a mitochondrial apoptosis pathway, and this effect was blocked by VDR siRNA. tandfonline.com

Table 3: Effects of this compound on Apoptosis-Related Proteins

| Protein | Effect of this compound Treatment (in specific cell lines) |

| Bcl-2 | Down-regulation (e.g., NCI-H929, MCF7) researchgate.netaacrjournals.org |

| Bax | Increased (e.g., SGC-7901 SP cells) tandfonline.com |

| Caspase 3 | Increased activity (e.g., NCI-H929) researchgate.net |

| Caspase 9 | Increased activation (e.g., SGC-7901 SP cells) tandfonline.com |

| PARP | Degradation (e.g., NCI-H929) researchgate.net |

| p38 MAP kinase | Activation (e.g., B-CLL, NCI-H929) ashpublications.orgresearchgate.net |

| ERK activity | Suppression (e.g., B-CLL, NCI-H929) ashpublications.orgresearchgate.net |

This compound has also been shown to induce autophagy, a cellular process involving the degradation and recycling of cellular components. tocris.complos.orgapexbt.comnih.govaacrjournals.orgresearchgate.net In some contexts, this compound triggers dramatic lysosomal changes and Beclin 1-mediated autophagic cell death. tocris.comnih.gov Inhibition of autophagy has been shown to hinder apoptosis-like nuclear changes and cell death in response to this compound in certain cell lines, suggesting a link between autophagy and apoptosis induced by this analog. nih.gov Furthermore, this compound can increase radiation-induced autophagy, contributing to its radiosensitizing effects in some cancer cells. aacrjournals.orgresearchgate.net This can manifest as a cytotoxic form of autophagy that promotes cell killing. researchgate.net

Intrinsic and Extrinsic Apoptosis Pathways

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.govwikipedia.orgthermofisher.com The intrinsic pathway is triggered by intracellular signals, such as cellular stress or DNA damage, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c. nih.govthermofisher.comresearchgate.net The extrinsic pathway is activated by external signals, where ligands bind to death receptors on the cell surface, forming the death-inducing signaling complex (DISC). nih.govthermofisher.comresearchgate.net Both pathways converge on the activation of caspases, a family of proteases that execute the dismantling of the cell. nih.govwikipedia.orgthermofisher.com

This compound has been shown to induce apoptosis in various cancer cell lines. In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound induces apoptosis and activates caspase-3. ashpublications.orgashpublications.org This induction of apoptosis in B-CLL cells appears to be mediated, at least in part, through a p53-independent mechanism. ashpublications.orgashpublications.org Studies in NCI-H929 myeloma cells also indicate that this compound induces apoptosis via activation of caspase-3 and p38 MAP kinase, while downregulating Bcl-2 protein expression. researchgate.net In a subpopulation of SGC-7901 gastric cancer cells, this compound induces apoptosis through a mitochondrial-dependent pathway, characterized by increased Bax and decreased Bcl-2 and Bcl-xL protein expression, leading to the activation of caspase-3 and caspase-9. tandfonline.com These effects were blocked by VDR siRNA or an inhibitor of the mitochondrial apoptosis pathway, suggesting VDR involvement. tandfonline.com

Regulation of Autophagic Cell Death

Autophagy is a cellular process involving the degradation and recycling of damaged organelles and proteins through the formation of autophagosomes that fuse with lysosomes. redalyc.orgfrontiersin.org While primarily a survival mechanism, autophagy can also contribute to cell death, known as autophagic cell death. redalyc.orgfrontiersin.orgnih.gov

This compound has been shown to induce massive autophagy in MCF-7 breast cancer cells. nih.gov This induction of autophagy is associated with dramatic lysosomal changes and is mediated by Beclin 1. nih.gov Inhibition of autophagy effectively hindered the apoptosis-like nuclear changes and cell death induced by this compound in these cells, suggesting that this compound triggers nuclear apoptosis via a pathway involving Beclin 1-dependent autophagy. nih.gov

Gene Expression Profiling and Transcriptional Control

This compound, as a VDR agonist, influences cellular processes largely through the modulation of gene expression. The VDR, upon binding to its ligand, forms a complex that interacts with DNA sequences (Vitamin D Response Elements - VDREs) to activate or repress gene transcription. nih.govmdpi.com

Modulation of Cell Cycle Regulatory Genes (e.g., p21 WAF, p27Kipl)

Cell cycle progression is tightly controlled by the coordinated action of cyclins, cyclin-dependent kinases (CDKs), and cyclin-dependent kinase inhibitors (CDKIs) like p21 WAF1/CIP1 and p27 Kip1. oup.comencyclopedia.pub Dysregulation of the cell cycle is a hallmark of cancer.

This compound has been shown to induce G0/G1 cell cycle arrest in various cancer cell lines. oup.comencyclopedia.pubresearchgate.netoup.com This arrest is often associated with the upregulation of the CDKIs p21 and p27. oup.comencyclopedia.pubresearchgate.netiiarjournals.org In MCF-7 breast cancer cells, this compound upregulates p21 WAF1/CIP1, which then targets and inactivates CDK2 complexes, contributing to G1 phase blockade. oup.com Studies in HL-60 cells also show that seocalcitol (B1662187) (this compound) induces G1 arrest by up-regulating p21 and p27 expression. iiarjournals.org In BRCA1-expressing breast cancer cells, this compound induces a G1/S phase growth arrest with induction of p21 expression, a mechanism proposed to involve BRCA1 and VDR association at VDR responsive elements of p21. mdpi.comresearchgate.net While some studies indicate p21 and p27 induction, others in specific cell lines, like SCC25 squamous carcinoma cells, observed modest induction of p21 transcripts but no changes in protein levels, suggesting cell type-specific effects. oup.com

Regulation of Apoptotic and Anti-Apoptotic Genes (e.g., Bcl-2, Bax, Mcl-1, p53)

The balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family, is critical in determining a cell's fate in response to apoptotic stimuli. nih.govresearchgate.net Key members include the anti-apoptotic proteins Bcl-2 and Mcl-1, and the pro-apoptotic protein Bax. p53 is a tumor suppressor protein that can induce cell cycle arrest or apoptosis by regulating the expression of various target genes, including some Bcl-2 family members. frontiersin.org

This compound influences the expression of these regulatory proteins. In B-CLL cells, this compound treatment leads to a reduction in Bcl-2 and Mcl-1 protein expression, which is evident in apoptotic cells. ashpublications.orgashpublications.org Bax expression was not significantly altered in these cells. ashpublications.orgashpublications.org The lack of Bax induction in this compound-induced apoptotic B-CLL cells suggests a p53-independent mechanism of action in this context. ashpublications.orgashpublications.org In NCI-H929 myeloma cells, this compound treatment resulted in the down-regulation of Bcl-2 protein without a change in Bax protein levels. researchgate.net In SGC-7901 gastric cancer cells, this compound increased Bax and decreased Bcl-2 and Bcl-xL protein expression, contributing to mitochondrial apoptosis. tandfonline.com

Influence on MicroRNA and Telomerase Reverse Transcriptase (hTERT) Expression

MicroRNAs (miRNAs) are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level. Telomerase reverse transcriptase (hTERT) is the catalytic subunit of telomerase, an enzyme that maintains telomere length and is often reactivated in cancer cells, contributing to their immortality.

Research indicates that this compound can modulate miRNA expression. In ovarian cancer cells, this compound suppressed the expression of hTERT mRNA and protein. aacrjournals.orgnih.gov This suppression was found to be mediated, at least in part, through the induction of miR-498. aacrjournals.orgnih.govresearchgate.netnih.gov There is an inverse correlation between hTERT mRNA and miR-498 levels in response to vitamin D compounds like this compound in estrogen-sensitive cancers. aacrjournals.orgnih.gov Studies using miR-498 sponges diminished the suppressive effect of this compound on tumor growth and hTERT expression, highlighting the role of miR-498 in mediating this compound's anti-tumor activity. aacrjournals.orgresearchgate.netnih.gov

Estrogen Receptor Alpha (ERα) Expression and Activity Modulation

Estrogen Receptor Alpha (ERα) is a nuclear receptor that plays a significant role in the development and progression of several cancers, particularly breast cancer. Its expression and activity can influence cellular proliferation and response to endocrine therapies. nih.govelifesciences.org

This compound has been shown to modulate ERα expression in breast cancer cells, with effects depending on the initial ER status of the cells. In ER-positive breast cancer cells (e.g., BT-474), this compound can decrease ERα protein expression. nih.govresearchgate.net Conversely, in ER-negative breast cancer cells (e.g., SK-BR-3), this compound has been shown to induce a dose-dependent upregulation of ERα expression. nih.govresearchgate.net This modulation of ERα expression by this compound can influence the response of cancer cells to antiestrogen (B12405530) therapies. nih.govresearchgate.netnih.govresearchgate.net For instance, this compound restored the antiproliferative response to antiestrogens in ER-negative SK-BR-3 cells and enhanced the inhibitory effects of combined lapatinib (B449) and antiestrogen treatment in HER2-positive breast cancer cells expressing ERα. nih.govnih.govresearchgate.net The mechanism may involve the reduction of AKT phosphorylation. nih.govresearchgate.netmdpi.com

Interplay with Intracellular Signaling Cascades

This compound has been shown to modulate several key signaling pathways that regulate cell proliferation, differentiation, and survival.

MAP Kinase Pathway Modulation (e.g., p38, ERK)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical regulator of diverse cellular processes, including proliferation, differentiation, and apoptosis. This compound has been observed to influence different components of this pathway depending on the cell type.

Studies have demonstrated that this compound can induce apoptosis in certain cancer cells, such as B-cell chronic lymphocytic leukemia (B-CLL) cells and myeloma cells, through mechanisms involving the modulation of MAPK signaling. In B-CLL cells, this compound treatment led to the activation (phosphorylation) of p38 MAPK and a concurrent suppression (dephosphorylation) of extracellular signal-regulated kinase (ERK) activity. ashpublications.orgnih.govashpublications.org This pattern of p38 activation and ERK suppression is associated with the induction of apoptosis. Similarly, in NCI-H929 myeloma cells, this compound treatment resulted in increased p38 MAPK activity and decreased ERK activity, correlating with the induction of apoptosis and G1 phase cell cycle arrest. researchgate.net

In breast cancer cells, the addition of this compound to tyrosine kinase inhibitors like lapatinib and neratinib (B1684480) resulted in a more effective inhibition of cell growth and reduced phosphorylation of both AKT and MAPK proteins compared to individual treatments. nih.gove-century.us This suggests a combined effect on these crucial survival pathways.

The modulation of MAPK signaling by this compound appears to be a significant factor in its pro-apoptotic and anti-proliferative effects in certain cancer contexts.

Here is a summary of this compound's effects on key MAPK components in specific cell lines:

| Cell Line | p38 MAPK Activity | ERK Activity | Effect of this compound Treatment | Source |

| B-cell Chronic Lymphocytic Leukemia | Increased | Decreased | Apoptosis induction | ashpublications.orgnih.govashpublications.org |

| NCI-H929 Myeloma Cells | Increased | Decreased | Apoptosis induction, G1 arrest | researchgate.net |

| HER2-positive Breast Cancer Cells (with TKIs) | Decreased phosphorylation | Decreased phosphorylation | Enhanced growth inhibition, reduced phosphorylation of AKT and MAPK | nih.gove-century.us |

PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathway is a major intracellular cascade involved in regulating cell growth, survival, and metabolism. Aberrant activation of this pathway is frequently observed in various cancers and contributes to tumor progression and resistance to therapy. mdpi.com

Research indicates that this compound can inhibit the PI3K/Akt pathway. In HER2-positive breast cancer cells, this compound treatment decreased phosphorylated Akt expression. mdpi.com This inhibition of Akt phosphorylation was observed with this compound alone and in combination with antiestrogens and lapatinib. mdpi.com The PI3K/Akt/mTOR pathway is often dysregulated in breast cancer, and its inhibition is associated with reduced tumor progression. mdpi.com

In squamous cell carcinoma cells, while 1,25-dihydroxyvitamin D3 was shown to induce Akt activation through a PI3K-dependent pathway, studies also suggest that the PI3K/Akt pathway can promote cell survival upon 1,25-dihydroxyvitamin D3 treatment. aacrjournals.org While this study focuses on calcitriol, the close structural and functional relationship between calcitriol and this compound suggests potential parallels in their effects on this pathway, although further direct investigation of this compound's specific impact on PI3K in squamous cell carcinoma might be warranted.

The ability of this compound to reduce Akt phosphorylation points to its potential to counteract pro-survival signals mediated by the PI3K/Akt pathway in cancer cells.

Interactions with WNT and Notch Signaling Networks

The WNT and Notch signaling pathways are fundamental in regulating cell fate, differentiation, proliferation, and stem cell maintenance during development and in adult tissues. mdpi.comnih.govfrontiersin.orgmdpi.com Dysregulation of these pathways is implicated in various diseases, including cancer.

This compound has been shown to interact with the WNT signaling pathway. The VDR, the primary target of this compound, can act as a transcriptional effector of the WNT pathway, independently of TCF/Lef transcription factors. nih.govplos.org Studies in epidermal differentiation and skin tumors have demonstrated that this compound can synergize with β-catenin, a key component of the canonical WNT pathway, to stimulate hair differentiation. nih.govplos.org Furthermore, in mouse models, this compound prevented β-catenin-induced trichofolliculomas (benign hair follicle tumors), while the absence of VDR led to the induction of tumors resembling basal cell carcinomas, suggesting a role for VDR and its agonists like this compound in modulating WNT-driven tumorigenesis. nih.govplos.org

Calcitriol, and by extension its analog this compound, can also disrupt Wnt/β-catenin signaling through other mechanisms. In pancreatic cancer cells, calcipotriol (another vitamin D analog) inhibited autocrine Wnt/β-catenin signaling by decreasing the protein levels of LRP6, a necessary co-receptor for ligand-dependent canonical WNT signaling. aacrjournals.orgnih.gov This effect was mediated through the transcriptional upregulation of LDLRAP1, providing a novel mechanism for vitamin D analogs to inhibit WNT signaling. aacrjournals.orgnih.gov this compound has also been shown to induce the expression of DKK1, a secreted antagonist of WNT signaling, in xenografted colon cancer cells, suggesting another potential mechanism for WNT pathway inhibition. oup.com

While the interaction between this compound and Notch signaling is less extensively documented than its effects on WNT signaling, the Notch pathway is also crucial in cell fate determination and stem cell maintenance, processes that are influenced by vitamin D and its analogs. nih.govfrontiersin.orgmdpi.com Some research broadly links epigenetic modifications to the modulation of key pathways like Notch and WNT signaling in the context of cancer stem cells, which are also affected by vitamin D analogs. researchgate.net However, direct, detailed mechanisms of this compound's interaction with the Notch signaling network require further specific investigation.

Here is a summary of this compound's interactions with WNT signaling:

| Pathway Component | Effect of this compound / VDR Activation | Cellular Outcome | Source |

| VDR | Acts as TCF/Lef-independent effector | Synergizes with β-catenin in differentiation; Modulates WNT-driven tumorigenesis | nih.govplos.orgcsic.es |

| LRP6 | Decreased protein levels (via LDLRAP1 induction by calcipotriol) | Inhibition of canonical WNT signaling | aacrjournals.orgnih.gov |

| DKK1 | Induced expression | Potential inhibition of WNT signaling | oup.com |

VDR-Independent Biological Activities

Although the VDR is the primary mediator of vitamin D analog actions, there is evidence suggesting that this compound may also exert some biological effects through VDR-independent mechanisms.

Studies investigating the antiviral activity of this compound have explored this possibility. In one study, the antiviral activity of this compound against Dengue virus (DENV) in certain cell lines appeared to be exerted, at least in part, through a mechanism independent of VDR nuclear translocation and potentially concomitantly with VDR-genomic effects. nih.govresearchgate.net Furthermore, VDR protein expression was not detected in human neural progenitor cells (NPCs), yet this compound still showed antiviral effects in these cells, further supporting the existence of VDR-independent mechanisms. nih.gov

Preclinical Efficacy of Eb 1089 in Experimental Disease Models

In Vitro Studies on Anti-Proliferative and Pro-Differentiative Effects Across Cancer Cell Lines

In vitro studies have demonstrated that EB 1089 can inhibit the growth of a variety of cancer cell lines. nih.govmdpi.com Its effects are often mediated through mechanisms involving cell cycle arrest and the induction of apoptosis. mdpi.comannualreviews.org

Breast Carcinoma Cell Lines (e.g., MCF-7, MDA-MB-231, BT-474, SK-BR-3)

This compound has shown antiproliferative effects in several breast cancer cell lines. In MCF-7 breast cancer cells, this compound has been observed to initiate apoptosis and cause tumor regression in vitro. mdpi.com This effect is mediated, in part, by the activation of Bcl-2/Bax. mdpi.com this compound has also been shown to induce the expression of cell cycle inhibitors p21 and p27 in breast cancer cells. mdpi.com

Studies have also investigated this compound in HER2-positive breast cancer cell lines like BT-474 and SK-BR-3. nih.gov In SK-BR-3 cells (ER-negative/HER2-positive), this compound was found to restore the antiproliferative response to antiestrogens. nih.gov In both BT-474 (ER-positive/HER2-positive) and SK-BR-3 cell lines, this compound improved the inhibitory effects when combined with lapatinib (B449) and antiestrogens. nih.gov Furthermore, this compound, alone or in combination, modulated ERα protein expression and reduced Akt phosphorylation in these HER2-positive cells. nih.gov

While this compound inhibits the growth of MCF-7 cells, its effects on triple-negative breast cancer cell lines like MDA-MB-231 and MDA-MB-468 appear to be less pronounced. acs.org One study indicated that this compound had little effect on MDA-MB-231 cell viability, although a small but significant decrease was observed at higher concentrations compared to controls. acs.org In MDA-MB-468 cells, lower concentrations of this compound even appeared to slightly increase cell viability, with viability returning to near control levels at higher concentrations. acs.org

This compound has also been shown to enhance the antiproliferative and apoptotic effects of adriamycin in p53 wild-type MCF-7 cells. nih.gov In these cells, this compound treatment blocked the increase in p21waf1/cip1 levels induced by adriamycin. nih.gov

Hepatocellular Carcinoma (HCC) Cell Lines

This compound has demonstrated effectiveness as a growth inhibitor in various hepatocellular carcinoma (HCC) cell lines. iiarjournals.orgnih.gov In vitro studies using Hep 3B, PLC/PRF/5, SKHEP-1, HTC, and Novikoff HCC cell lines showed that this compound significantly inhibited the proliferation of Hep 3B, PLC/PRF/5, and SKHEP-1 cells at various concentrations. iiarjournals.orgnih.gov HTC cells only responded to a high concentration (1000 nM), while Novikoff cells were unaffected. iiarjournals.orgnih.gov

Data from 3H thymidine (B127349) incorporation assays showed significant inhibition in Hep 3B cells even at a low concentration of 1 nM. iiarjournals.org For SKHEP-1 cells, significant inhibition by 3H thymidine incorporation was observed at higher concentrations (100 and 1000 nM). iiarjournals.org Cell count studies for Hep 3B and SKHEP-1 cells confirmed these inhibitory effects. iiarjournals.org

Prostate Carcinoma Cell Lines

In prostate cancer cell lines, this compound has been found to be a more potent inhibitor of cell growth compared to calcitriol (B1668218) in lines such as LNCaP and PC-3. ebm-journal.org Studies using PC-3 cells demonstrated a significant dose-dependent inhibition of cell growth after treatment with this compound. nih.gov This inhibition, measured by 3H-thymidine incorporation, ranged from 40% to 70% compared to controls after 7 and 12 days of treatment. nih.gov The maximum inhibition in PC-3 cells occurred at a concentration of 0.1 µmol/L. nih.gov

This compound also inhibits the growth of VCaP cells in vitro. oup.com However, unlike studies in prostate cancer models lacking the TMPRSS2:ETS fusion, this compound did not inhibit the growth of TMPRSS2:ETS containing VCaP tumors in vivo, suggesting that the presence of this fusion might limit the growth inhibitory actions of this compound in vivo. oup.com

Laryngeal Squamous Carcinoma Cells

Activated this compound has been shown to completely inhibit the growth of head and neck squamous cell carcinoma (HNSCC) cells at nanomolar concentrations in vitro. nih.gov Specifically, in human laryngeal squamous carcinoma cells, a vitamin D3 analogue, which includes this compound, inhibited proliferation through the induction of cyclin-dependent kinase inhibitors p57 or p21. nih.gov These analogues can induce G0/G1 cell cycle arrest and block DNA synthesis. mdpi.com They also induce apoptosis, caspase-3 cleavage, and increase the expression of pro-apoptotic MEKK-1 kinases, while inhibiting phosphorylation of AKT, MEK, and ERK1/2. mdpi.com

Ovarian and Pancreatic Carcinoma Cell Lines

This compound inhibits the proliferation of multiple ovarian cancer cell lines, including OVCAR-3. iiarjournals.orgnih.gov It has been shown to be more active than calcitriol in reducing EGFR expression in OVCAR3 cells. nih.gov this compound can stimulate apoptosis in ovarian cancer cells through p53-independent pathways by upregulating Growth Arrest and DNA Damage-inducible 45 (GADD45) or the cyclin-dependent kinases p21 and p27. nih.gov High concentrations of this compound have been reported to inhibit ovarian cancer cell growth. tuni.fi

In pancreatic cancer, this compound has exhibited potent antitumor effects on human pancreatic cancer cell lines, such as the GER cell line, in vitro. wjgnet.comoup.com It has also been reported to induce greater tumor growth inhibition than 9-cis-retinoic acid in vitro in pancreatic cancer cell lines. wjgnet.comoup.com this compound, along with calcitriol, can inhibit pancreatic cancer cell growth in vitro via activation of p21 and p27, leading to cell cycle arrest in G0/G1. wjgnet.com

Non-Small Cell Lung Carcinoma Cells

This compound has been shown to block the growth of non-small cell lung carcinoma (NSCLC) cells. mdpi.comresearchgate.net Studies have explored the potential of vitamin D and its analogs, including this compound, in sensitizing NSCLC cells to radiation, potentially involving a form of autophagy. techscience.com

Table 1: Summary of In Vitro Antiproliferative Effects of this compound

| Cancer Type | Cell Lines Studied | Observed Effects | Key Mechanisms/Findings |

| Breast Carcinoma | MCF-7, MDA-MB-231, BT-474, SK-BR-3 | Inhibition of proliferation, induction of apoptosis | Activation of Bcl-2/Bax, induction of p21 and p27, modulation of ERα expression, reduction of Akt phosphorylation. Less pronounced effects on MDA-MB-231 and MDA-MB-468. mdpi.comnih.govacs.orgnih.gov |

| Hepatocellular Carcinoma | Hep 3B, SKHEP-1, PLC/PRF/5, HTC, Novikoff | Significant inhibition of proliferation (Hep 3B, PLC/PRF/5, SKHEP-1), response at high concentration (HTC), no effect (Novikoff) | Dose-dependent inhibition of 3H thymidine incorporation and cell count. iiarjournals.orgnih.gov |

| Prostate Carcinoma | LNCaP, PC-3, VCaP | Potent inhibition of growth compared to calcitriol (LNCaP, PC-3), dose-dependent inhibition (PC-3), inhibition of growth in vitro (VCaP) | Significant dose-dependent inhibition of 3H-thymidine incorporation (PC-3). ebm-journal.orgnih.govoup.com |

| Laryngeal Squamous Carcinoma | HNSCC cell lines, human laryngeal squamous carcinoma | Complete inhibition of growth at nanomolar concentrations, inhibition of proliferation | Induction of p57 or p21, G0/G1 cell cycle arrest, blockage of DNA synthesis, induction of apoptosis, caspase-3 cleavage, increased MEKK-1, inhibited AKT, MEK, ERK1/2 phosphorylation. nih.govmdpi.com |

| Ovarian Carcinoma | OVCAR-3, SKOV-3 | Inhibition of proliferation, induction of apoptosis | Reduction of EGFR expression, upregulation of GADD45, p21, and p27 (p53-independent). iiarjournals.orgnih.govtuni.fi |

| Pancreatic Carcinoma | GER, other pancreatic cancer cell lines | Potent antitumor effects, greater tumor growth inhibition than 9-cis-retinoic acid, inhibition of growth | Activation of p21 and p27, leading to G0/G1 cell cycle arrest. wjgnet.comoup.comoup.com |

| Non-Small Cell Lung Carcinoma | NSCLC cell lines | Blockage of growth, potential sensitization to radiation | Potential involvement of autophagy. mdpi.comresearchgate.nettechscience.com |

B-Cell Chronic Lymphocytic Leukemia Cells

This compound has demonstrated potent activity against B-cell chronic lymphocytic leukemia (B-CLL) cells in vitro. Studies have shown that this compound induces apoptosis in B-CLL cells through a p53-independent mechanism iiarjournals.orgclltopics.orgnih.gov. This apoptotic effect is associated with the activation of the p38 MAP kinase pathway and the suppression of ERK activity iiarjournals.orgnih.gov. Furthermore, the induction of apoptosis by this compound in B-CLL cells has been linked to a reduction in the expression of anti-apoptotic proteins, such as Bcl-2 and Mcl-1 clltopics.org.

Research indicates that this compound induced apoptosis in all tested B-CLL samples, with a mean LD50 value of 2.1 ± 1.4 × 10⁻⁸ M clltopics.org. The cytotoxicity of this compound was observed in samples from both previously treated and untreated patients, suggesting its potential utility even in drug-resistant cases clltopics.org.

In Vivo Studies on Tumor Growth and Metastasis Inhibition in Animal Models

The preclinical efficacy of this compound has been extensively evaluated in various animal models, primarily focusing on its effects on tumor growth and the metastatic process.

This compound has shown efficacy in inhibiting the growth of human tumor xenografts in immunodeficient mice, such as nude mice aacrjournals.orgaacrjournals.orgnih.gov. These models are commonly used to assess the in vivo antitumor activity of potential therapeutic agents altogenlabs.com. This compound has been tested in xenograft models derived from various cancer types, including breast cancer aacrjournals.orgaacrjournals.org, prostate cancer nih.gov, pancreatic cancer , ovarian cancer nih.gov, head and neck squamous cell carcinoma oup.com, and hepatocellular carcinoma iiarjournals.org.

In these studies, administration of this compound has resulted in significant inhibition of tumor growth compared to control groups oup.comaacrjournals.orgnih.goviiarjournals.org. For instance, in a head and neck squamous cell carcinoma xenograft model, this compound significantly decreased tumor growth oup.com. Similarly, in a pancreatic cancer xenograft model, this compound treatment significantly inhibited tumor growth . In MCF-7 breast tumor xenografts in nude mice, this compound treatment led to reduced tumor growth aacrjournals.org.

Consistent with its inhibitory effects on tumor growth in xenograft models, this compound treatment has been shown to reduce primary tumor burden in various animal models oup.comaacrjournals.orgnih.govnih.goviiarjournals.orgoup.com. For example, in mice bearing prostate cancer xenografts, this compound treatment decreased tumor size and reduced tumor burden nih.gov. In a study using the OVCAR-3 ovarian cancer xenograft model, this compound effectively suppressed the growth of human ovarian tumor xenografts, which was associated with a decrease in cell proliferation nih.gov. In hepatocellular carcinoma xenografts, this compound treatment led to a profound inhibition of tumor growth over the course of the study iiarjournals.org.

Data from studies in breast cancer models also indicate that this compound can reduce tumor burden oup.com. In some breast cancer models, this compound inhibited tumor cell proliferation and reduced tumor burden in a notable percentage of treated mice oup.com.

A significant area of investigation for this compound has been its ability to affect metastasis, particularly to bone. Preclinical studies, notably in breast cancer models, have demonstrated that this compound can prevent and attenuate skeletal metastasis and associated bone lesions frontiersin.orgaacrjournals.orgmdpi.comimrpress.comtandfonline.com.

In a study using a human breast cancer cell line (MDA-MB-231) injected intracardially into nude mice to model bone metastasis, this compound treatment significantly reduced the development of osteolytic bone lesions aacrjournals.org. The total number of bone metastases, the mean surface area of osteolytic lesions, and the tumor burden within bone per animal were markedly decreased in this compound-treated mice aacrjournals.org. Longitudinal analysis in this study revealed that mice treated with this compound displayed increased survival and developed fewer bone lesions and less hind limb paralysis compared to untreated animals aacrjournals.org. Histomorphometric analysis further confirmed that bone invasion by metastatic breast cancer cells was significantly decreased in this compound-treated mice aacrjournals.org. Similar inhibitory effects on bone metastasis have been observed with this compound in other breast cancer models frontiersin.orgmdpi.comtandfonline.com. In a prostate cancer xenograft model overexpressing PTHrP, EB1089 also reduced the extent of osteolysis nih.gov.

Here is a table summarizing some in vivo findings:

| Cancer Type (Model) | Animal Model | Key Finding | Source |

| Breast Cancer (MDA-MB-231 xenograft) | Nude mice | Prevents skeletal metastasis, reduces bone lesions and tumor burden in bone | aacrjournals.org |

| Breast Cancer (MMTV PyMT mice) | Mice | Inhibited tumor cell proliferation, reduced tumor burden in ~50% of mice | oup.com |

| Prostate Cancer (C4-2 xenograft) | Nude mice | Decreased tumor size, reduced tumor burden, reduced osteolysis | nih.gov |

| Pancreatic Cancer (GER xenograft) | Immunodeficient mice | Significantly inhibited tumor growth | |

| Ovarian Cancer (OVCAR-3 xenograft) | Mice | Effectively suppressed tumor growth | nih.gov |

| Head and Neck Squamous Cell Carcinoma (AT-84 SCC) | Mouse xenograft | Reduced tumor growth | oup.com |

| Hepatocellular Carcinoma (SKHEP-1 xenograft) | Nude mice | Profound inhibition of tumor growth | iiarjournals.org |

Reduction of Primary Tumor Burden

Synergistic and Potentiating Effects with Co-Administered Therapeutic Modalities

Preclinical research has also explored the potential of combining this compound with other cancer treatment modalities to enhance therapeutic outcomes.

Studies have indicated that this compound can potentiate the effects of ionizing radiation in various cancer models aacrjournals.orgjcancer.orgnih.govfrontiersin.orgfrontiersin.org. This synergistic or additive effect has been observed in breast cancer cell lines and xenografts aacrjournals.orgjcancer.orgfrontiersin.orgtandfonline.com, as well as in prostate cancer cells nih.gov.

In MCF-7 breast cancer cells and xenografts, the combination of this compound with ionizing radiation led to reduced tumor growth and increased apoptosis compared to either treatment alone aacrjournals.orgjcancer.orgfrontiersin.org. The maximum tumor regression rate was observed in the group treated with both this compound and radiation aacrjournals.org. This potentiation of radiation sensitivity by this compound has been linked to mechanisms such as the promotion of apoptosis and interference with proliferative recovery frontiersin.orgtandfonline.com. In prostate cancer cells, this compound has also been reported to enhance radiation sensitivity nih.gov.

The combination treatment with fractionated radiation and this compound has been shown to result in a higher apoptotic rate than radiation alone in breast cancer cells, with no detectable toxicity in normal breast epithelial cells or fibroblasts frontiersin.org. While some studies suggest enhanced apoptosis aacrjournals.orgfrontiersin.org, others indicate that this compound may increase radiation sensitization by inducing a cytostatic growth arrest without direct cell killing or alteration of autophagy flux frontiersin.org.

Here is a table summarizing findings on the combination of this compound with Ionizing Radiation:

| Cancer Type (Model) | Combination Treatment | Key Finding | Source |

| Breast Cancer (MCF-7 cells & xenografts) | This compound + Ionizing Radiation | Reduces tumor growth, induces apoptosis, potentiates radiation effects, higher apoptotic rate than radiation alone | aacrjournals.orgjcancer.orgfrontiersin.org |

| Prostate Cancer (cell lines) | This compound + Ionizing Radiation | Enhances radiation sensitivity | nih.gov |

| Breast Cancer (MDA-MB-231 cells) | This compound + Ionizing Radiation | Enhanced apoptosis, increased responsiveness to radiation | frontiersin.org |

Enhancement of Chemotherapeutic Agent Efficacy (e.g., Doxorubicin (B1662922), Cisplatin (B142131), Paclitaxel)

Preclinical studies suggest that vitamin D3, and by extension its analogues like this compound, may enhance the antitumor activity of certain chemotherapeutic agents in experimental settings. Research indicates that vitamin D3 can potentiate the antitumor activity of agents such as cisplatin and paclitaxel (B517696) in both murine squamous cell carcinoma and human prostate cancer model systems in vivo. aacrjournals.org

While the potentiation of cisplatin and paclitaxel by vitamin D3 is noted, specific detailed data on the enhancement of doxorubicin efficacy by this compound alone in the provided search results is limited to its combination with radiation. One study combined this compound with radiation and Adriamycin (doxorubicin) to explore enhanced tumor regression in an animal model system. aacrjournals.org The study demonstrated that combining this compound with irradiation may enhance the control of breast tumor growth, observing a significantly higher rate of decline in tumor volume in mice exposed to radiation subsequent to this compound compared to radiation alone. aacrjournals.org Final tumor volumes in animals irradiated after this compound were approximately 50% lower than in the group that received radiation alone. aacrjournals.org

Further research has explored the potential for vitamin D analogues to work in combination with conventional therapies.

Combination with Retinoids (e.g., 9-cis Retinoic Acid)

The combination of this compound with retinoids, particularly 9-cis retinoic acid, has shown promising synergistic effects in preclinical studies, primarily in inhibiting cancer cell growth and promoting apoptosis. The vitamin D receptor acts as a heterodimer with the retinoid X receptor (RXR), for which 9-cis-retinoic acid is a ligand, suggesting potential functional interactions between vitamin D and retinoids. bioscientifica.comoup.com

Studies have demonstrated that the combination of 1,25-dihydroxyvitamin D3 and 9-cis retinoic acid synergistically inhibits the growth of LNCaP prostate cancer cells. oup.com this compound, being more potent than 1,25-dihydroxyvitamin D3 in inhibiting growth, also acted synergistically with 9-cis retinoic acid in these cells. oup.com The combination of a low concentration of this compound and 9-cis retinoic acid was found to be more effective than this compound alone in inhibiting LNCaP cell growth. oup.com

In breast cancer cells (MCF-7), this compound alone was capable of reducing bcl-2 protein (a suppressor of apoptosis) and increasing p53 protein levels. nih.govbioscientifica.com In the presence of 9-cis retinoic acid, this compound further enhanced the down-regulation of bcl-2 and up-regulation of p53. nih.govbioscientifica.com Furthermore, this compound induces DNA fragmentation, a key feature of apoptosis, both alone and in combination with 9-cis retinoic acid in MCF-7 cells. nih.govbioscientifica.com This cooperative effect between this compound and 9-cis retinoic acid in enhancing apoptosis in breast cancer cells may have therapeutic implications. nih.govbioscientifica.com

While 9-cis retinoic acid was less effective on its own in inhibiting the growth of certain pancreatic cancer cell lines (Capan 1 and Capan 2) compared to all-trans-retinoic acid, the combination of this compound with all-trans-retinoic acid exerted a significant growth-inhibitory effect in these cells. nih.gov This suggests that the synergistic effects may also extend to combinations with other retinoids depending on the cancer cell type.

The synergistic growth inhibitory response observed with this compound and 9-cis retinoic acid is dependent on endogenous receptors and appears to be mediated by the nuclear receptor pathway, involving the vitamin D receptor and retinoid X receptor heterodimerization. bioscientifica.comoup.com

Summary of Key Preclinical Findings with this compound Combinations

| Combination Partner | Experimental Model / Cell Line | Observed Effect | Source |

| Radiation | Breast Tumor Xenografts (mice) | Enhanced tumor regression, ~50% lower tumor volume compared to radiation alone. | aacrjournals.org |

| Cisplatin | Murine Squamous Cell Carcinoma, Human Prostate Cancer (in vivo) | Potentiation of antitumor activity. | aacrjournals.org |

| Paclitaxel | Murine Squamous Cell Carcinoma, Human Prostate Cancer (in vivo) | Potentiation of antitumor activity. | aacrjournals.org |

| Antiestrogens (ICI 182,780) | MCF-7 Breast Cancer Cells | Additional inhibitory effects on IGF-I-stimulated growth. | bioscientifica.com |

| 9-cis Retinoic Acid | LNCaP Prostate Cancer Cells | Synergistic inhibition of growth. | oup.com |

| 9-cis Retinoic Acid | MCF-7 Breast Cancer Cells | Cooperative enhancement of apoptosis (reduced bcl-2, increased p53, DNA fragmentation). | nih.govbioscientifica.com |

| All-trans-Retinoic Acid | Capan 1 & Capan 2 Pancreatic Cancer Cells | Significant growth inhibition. | nih.gov |

Structure Activity Relationships and Synthetic Analogs of Eb 1089

Structural Modifications and their Impact on Biological Activity

Alterations to the side chain and the A-ring stereochemistry of vitamin D analogs are key strategies employed to modulate their pharmacological properties. nih.govmdpi.com

Side-Chain Modifications and Resultant Metabolic Stability Profiles

EB 1089 features a modified side chain compared to calcitriol (B1668218). This modification contributes to increased metabolic stability relative to other side-chain modified analogs such as calcipotriol (B1668217) and 22-oxacalcitriol. researchgate.netnih.gov The primary metabolic pathway for this compound involves hydroxylation at positions C26 and C26a. researchgate.netnih.govnih.gov Studies have identified the predominant natural isomer produced in vitro and in vivo as (25S),26R-hydroxy this compound. researchgate.netnih.gov

Influence of A-Ring Stereochemistry on VDR Binding and Functional Outcomes

The stereochemistry of the A-ring in vitamin D analogs plays a critical role in their interaction with the VDR and subsequent biological responses. The natural configuration of the hydroxyl groups at the C1 and C3 positions of the A-ring is crucial for optimal VDR binding and transcriptional activity. nih.gov

Research on structural variants of this compound has demonstrated that modifications to the A-ring stereochemistry can reduce ligand sensitivity and promoter selectivity mediated through the VDR. nih.gov For instance, a sulfone diene analog with natural 1α,3β-diol functionality showed antiproliferative activity, whereas its diastereomer with unnatural A-ring stereochemistry did not. nih.gov This underscores the importance of maintaining the appropriate A-ring stereochemistry for retaining desirable biological activities, such as antiproliferative effects. nih.gov

Design and Development of Novel this compound Derivatives

The development of novel this compound derivatives aims to enhance therapeutic efficacy, improve metabolic profiles, and further reduce calcemic liability while maintaining or increasing desired biological activities like antiproliferative effects. mdpi.com

Synthesis of Non-Calcemic Sulfone Analogs

Efforts to create non-calcemic analogs have included the synthesis of compounds incorporating structural features of this compound alongside modifications aimed at reducing calcium mobilization. nih.gov Novel side-chain diene sulfones have been designed as analogs of calcitriol and this compound, incorporating features from both to achieve favorable therapeutic profiles. nih.gov

The synthesis of such sulfone analogs can involve steps like selective oxidation and Horner-Wadsworth-Emmons reactions to construct the modified side chain. nih.govgoogle.com As noted earlier, the A-ring stereochemistry in these sulfone analogs is critical, with the natural 1α,3β-diol configuration being necessary for antiproliferative activity. nih.gov These non-calcemic sulfone versions of this compound analogs have shown promising in vitro antiproliferative activity against various cancer cell lines and, importantly, were non-calcemic in in vivo studies at tested doses. nih.gov

Strategies for Enhanced Therapeutic Potency and Target Specificity

Strategies for enhancing the therapeutic potency and target specificity of this compound derivatives involve rational design based on structure-activity relationships and understanding the molecular mechanisms of VDR activation and downstream signaling. mdpi.commdpi.com

One approach involves creating hybrid molecules that combine the VDR-agonistic properties of vitamin D analogs like this compound with other therapeutic modalities. mcgill.ca For example, hybrid molecules have been designed that merge the structure of a vitamin D analog with that of a histone deacetylase inhibitor (HDACi). mcgill.ca Such hybrid molecules can bind directly to the VDR and function as agonists, potentially offering enhanced or altered gene regulation profiles compared to the parent compounds alone. mcgill.ca

Another strategy focuses on understanding and modulating the interaction of this compound and its analogs with coregulatory proteins and their influence on VDR-mediated gene expression on specific vitamin D response elements (VDREs). nih.gov Structural modifications can lead to a loss of VDRE selectivity, indicating that this parameter is crucial for the specific biological profile of a vitamin D analog. nih.gov Designing analogs that maintain or enhance selectivity for VDREs associated with desired therapeutic outcomes (e.g., antiproliferative genes) while avoiding those linked to calcemic effects is a key goal.

Furthermore, research into the molecular pathways activated by this compound, such as the induction of apoptosis, autophagy, and cell cycle arrest, provides insights for designing derivatives that selectively modulate these processes. tocris.comashpublications.org Understanding how this compound influences the recruitment of coactivators to VDR-bound target genes also informs the design of analogs with potentially enhanced transcriptional activity on specific promoters. mcgill.ca

While this compound is known to exert its effects primarily through the VDR, some studies suggest it might also have VDR-independent activities, for instance, in antiviral contexts. plos.org Exploring these alternative mechanisms could open avenues for designing derivatives with distinct therapeutic applications or improved profiles.

The development of novel derivatives also considers factors influencing metabolic stability and interaction with metabolic enzymes like CYP24A1, which is involved in vitamin D catabolism. frontiersin.orggoogle.com Modifications that reduce susceptibility to degradation by such enzymes can lead to longer half-lives and potentially enhanced therapeutic exposure. frontiersin.org

Advanced Research Methodologies Utilized in Eb 1089 Studies

In Vitro Cell-Based Assays for Functional Characterization

Cell-based assays are fundamental in studying the biological effects of EB 1089, providing insights into its influence on key cellular processes like proliferation, death, and differentiation.

Cell Proliferation Assays (e.g., [3H]-Thymidine Incorporation, Cell Counting)

Cell proliferation assays are widely used to quantify the inhibitory effects of this compound on cell growth. Methods such as [3H]-thymidine incorporation and direct cell counting are commonly employed.

Studies have shown that this compound significantly inhibits cell proliferation in various cancer cell lines. For instance, treatment with this compound resulted in a dose-dependent decrease in cell number in MDA-231 breast cancer cells aacrjournals.org. [3H]-thymidine incorporation assays in MDA-231 cells treated with increasing concentrations of this compound (10−10 to 10−7 M) for 3 and 5 days demonstrated a significant dose-dependent inhibition of DNA synthesis aacrjournals.org. Similarly, in Hep 3B hepatocellular carcinoma cells, this compound treatment significantly reduced [3H]-thymidine incorporation, with greater than 50% inhibition observed even at a concentration of 1 nM iiarjournals.org. In PC-3 prostate cancer cells, a significant dose-dependent inhibition of cell growth was observed after 7 and 12 days of treatment with this compound, measured by [3H]-thymidine incorporation nih.gov. The maximum inhibition in PC-3 cells occurred at 0.1 µmol/L this compound on both day 7 and day 12 nih.gov. This compound also inhibited proliferation in human laryngeal squamous carcinoma cells (HEp-2, SCC25, and FaDu), as shown by MTT assays and confirmed by flow cytometry aacrjournals.org.

Here is a summary of findings from cell proliferation assays:

| Cell Line | Assay Method | Key Finding | Source |

| MDA-231 (Breast Cancer) | Cell Count, [3H]-Thymidine | Dose-dependent decrease in cell number and DNA synthesis. | aacrjournals.org |

| Hep 3B (Hepatocellular) | [3H]-Thymidine | Significant inhibition, >50% at 1 nM. | iiarjournals.org |

| PC-3 (Prostate Cancer) | [3H]-Thymidine | Significant dose-dependent inhibition after 7 and 12 days. | nih.gov |

| HEp-2, SCC25, FaDu (Laryngeal SCC) | MTT, Flow Cytometry | Significant suppression of cell growth. | aacrjournals.org |

| A375 (Melanoma) | Cell Count, [3H]-Thymidine | Significant dose-dependent inhibition of cell growth and DNA synthesis. | physiology.org |

| NCI H520 (Lung Cancer) | [3H]-Thymidine | Decreased [3H]-thymidine incorporation in a concentration-dependent manner. | oup.com |

Apoptosis and Cell Death Detection Methods (e.g., DNA Fragmentation, Flow Cytometry for Apoptosis Markers)

Investigating the induction of apoptosis and cell death is crucial for understanding the mechanisms of this compound's effects. Techniques such as DNA fragmentation analysis and flow cytometry for detecting apoptosis markers are frequently utilized.

This compound has been shown to induce apoptosis in various cell types. In B-cell chronic lymphocytic leukemia (B-CLL) cells, this compound induced apoptosis in all tested samples, with flow cytometry used to determine apoptotic cell death based on changes in forward and side light scatter and annexin (B1180172) V labeling ashpublications.org. Flow cytometry also revealed a concentration-dependent increase in a sub-G0/G1 peak, indicative of apoptosis induction in B-CLL cells ashpublications.org. In MCF-7 human breast cancer cells, the TUNEL method detected positive nuclear staining indicative of DNA fragmentation after treatment with 10 nM this compound for 4 days nih.gov. Apoptosis in MCF-7 cells was also quantitated using a cell death ELISA, which showed a time- and dose-dependent induction of apoptosis by this compound nih.gov. The combination of this compound with radiation increased DNA fragmentation in MCF-7 cells, assessed by both TUNEL and bisbenzamide spectrofluorometric assays nih.gov. In NCI-H929 myeloma cells, apoptosis was detected using the sub-G1 group of the cell cycle by FACS and annexin V binding assays after exposure to this compound researchgate.net. This compound also induced apoptosis in a subpopulation of SGC-7901 gastric cancer cells, with apoptosis detected by flow cytometry nih.gov. Electron microscopy results showed that this compound could induce apoptosis of Hep-G2 hepatocarcinoma cells, and flow cytometry measured the percentage of apoptotic cells at 21.4% nih.gov.

Here is a summary of findings related to apoptosis induction by this compound:

| Cell Line | Assay Methods | Key Finding | Source |

| B-CLL | Flow Cytometry (light scatter, Annexin V, sub-G1) | Induced apoptosis in all samples; concentration-dependent increase in sub-G0/G1 peak. | ashpublications.org |

| MCF-7 (Breast Cancer) | TUNEL, Cell Death ELISA | Detected DNA fragmentation; time- and dose-dependent induction of apoptosis. | nih.gov |

| MCF-7 (Breast Cancer) | TUNEL, Bisbenzamide spectrofluorometry | Increased DNA fragmentation when combined with radiation. | nih.gov |

| NCI-H929 (Myeloma) | FACS (sub-G1), Annexin V | Detected apoptosis after exposure to this compound. | researchgate.net |

| SGC-7901 (Gastric Cancer) | Flow Cytometry | Induced apoptosis in a subpopulation of cells. | nih.gov |

| Hep-G2 (Hepatocarcinoma) | Electron Microscopy, Flow Cytometry | Induced apoptosis; 21.4% apoptotic cells by flow cytometry. | nih.gov |

| PBMC (Inflammatory Bowel Disease Patients) | [3H]thymidine incorporation, ELISA kit (DNA fragmentation) | Induced apoptosis and affected cell-cell interaction. oup.com Apoptosis was determined quantitatively by detecting cytoplasmic histone-associated-DNA-fragments. oup.com | oup.com |

Cell Differentiation Induction Assays

This compound is also known for its ability to induce cell differentiation. Assays that measure differentiation markers are used to evaluate this effect.

This compound has been shown to be a potent inducer of osteoblastic cell differentiation. In MG-63 human osteosarcoma cells, this compound was more effective than calcitriol (B1668218) in stimulating alkaline phosphatase activity and osteocalcin (B1147995) synthesis, which are markers of osteoblastic differentiation nih.gov. Studies on HL60 cells have also utilized the nitroblue tetrazolium reduction assay to determine cell differentiation induced by this compound researchgate.net.

Molecular Biology and Proteomic Techniques

Molecular and proteomic techniques are essential for investigating the mechanisms by which this compound exerts its effects, including changes in gene and protein expression.

Gene Expression Analysis (e.g., Quantitative Polymerase Chain Reaction, Microarray Profiling)

Analyzing gene expression provides insights into the transcriptional changes induced by this compound. Techniques like quantitative polymerase chain reaction (qPCR) and microarray profiling are employed.

Gene expression profiling experiments have identified that the Vitamin D Receptor (VDR) is highly expressed in B-CLL cells compared with normal B and T lymphocytes ashpublications.org. Studies using cDNA microarrays have screened for novel target genes of this compound in squamous carcinoma cells (SCC25) to identify factors mediating its antiproliferative effects oup.comnih.gov. This analysis identified 38 up-regulated targets, including genes involved in cell cycle regulation, adhesion molecules, growth factors, kinases, and transcription factors oup.comnih.gov. Genes encoding factors implicated in cell cycle regulation, such as gadd45α and sgk, were induced nih.gov. Reverse transcription-polymerase chain reaction (RT-PCR) has been used to determine VDR mRNA expression in hepatic carcinoma cell lines nih.gov. RT-PCR was also used to confirm the isolation of side population (SP) cells from gastric cancer cell lines in studies investigating the effects of this compound on these cells nih.gov. This compound has been shown to increase p57 mRNA levels in human laryngeal squamous carcinoma cells, as analyzed by semiquantitative RT-PCR aacrjournals.org.

Protein Expression and Phosphorylation Analysis (e.g., Western Blotting, Immunofluorescence)

Examining protein expression levels and phosphorylation status helps to understand the downstream effects of this compound signaling. Western blotting and immunofluorescence are common techniques for this purpose.

Western blotting is frequently used to analyze the expression of various proteins in response to this compound treatment. Studies have examined the effects of this compound on the expression of apoptosis-related proteins like Bcl-2 and Bax using Western analysis nih.gov. In NCI-H929 myeloma cells, this compound treatment led to the down-regulation of Bcl-2 protein without changing Bax protein levels, as assessed by Western blotting researchgate.net. Activation of caspase-3 and degradation of PARP protein were also detected by Western blotting in this compound-treated NCI-H929 cells researchgate.net. Western blot analysis has been used to evaluate the down-regulation of VDR protein expression following siRNA transfection in studies investigating this compound's antiviral activity plos.org. Protein levels of ASC, Caspase-1, NLRP3, TLR4, MyD88, and NF-κB have been analyzed by Western blotting in intestinal epithelial cells treated with this compound amegroups.cn. Western blotting confirmed the induction of GADD45α protein in this compound-treated SCC25 cells nih.gov. The amounts of p57, p21, and p27 proteins have been determined by Western blotting in laryngeal squamous carcinoma cells treated with this compound aacrjournals.org.

Immunofluorescence techniques are used to visualize the localization and expression levels of specific proteins within cells. Immunofluorescence-labeled flow cytometry assays have been used to specifically measure the active form of caspase-3 in B-CLL cells exposed to this compound ashpublications.org. Immunofluorescent flow cytometric assays were also used to assess the expression of vitamin D receptor in B-CLL cells, T cells, and normal lymphocytes ashpublications.org. Immunofluorescence analysis has been used to examine the expression of proteins like cystatin M, protease M, and N-cadherin in this compound-treated SCC25 cells to assess changes in malignant phenotype markers researchgate.net. Studies on the antiviral activity of this compound have used immunofluorescence assays to show the localization of VDR and the expression of viral proteins plos.orgplos.org.

Here is a summary of protein analysis techniques used in this compound studies:

| Technique | Application in this compound Studies | Source |

| Western Blotting | Analysis of Bcl-2, Bax, Caspase-3, PARP, VDR, ASC, Caspase-1, NLRP3, TLR4, MyD88, NF-κB, GADD45α, p57, p21, p27 protein levels. | aacrjournals.orgnih.govresearchgate.netnih.govplos.orgamegroups.cn |

| Immunofluorescence | Measurement of active caspase-3, VDR expression and localization, expression of differentiation/malignancy markers (cystatin M, protease M, N-cadherin), viral protein expression. | ashpublications.orgplos.orgresearchgate.netplos.org |

| Flow Cytometry | Used in conjunction with immunofluorescence for protein expression analysis (e.g., VDR, Bcl-2, Bax, Mcl-1, p53, p21). | ashpublications.org |

Receptor Binding Assays (e.g., Sucrose (B13894) Density Gradient Analysis)

Receptor binding assays are fundamental in characterizing the interaction of this compound with its primary target, the vitamin D receptor (VDR). These assays help quantify the binding affinity and understand the molecular interaction between the compound and the receptor. This compound has been shown to bind to the vitamin D receptor protein isolated from human osteosarcoma MG-63 cells with a dissociation constant (K_d) of 0.27 nM medchemexpress.com.

Sucrose density gradient analysis is a technique employed to verify the presence of the 1α,25(OH)₂D₃ receptor medchemexpress.com. This method separates macromolecules, such as receptors, based on their size, mass, and buoyant density by layering a sample on a gradient of increasing sucrose concentration and subjecting it to centrifugation springernature.com. The sedimentation rate of the molecule through the gradient provides information about its characteristics springernature.com.

Beyond simple binding affinity, other assays delve into the functional consequences of this compound binding. Limited protease digestion assays are used to assess the interaction of vitamin D analogs, including this compound, with the monomeric VDR, indicating conformational changes upon ligand binding nih.govnih.gov. Ligand-dependent gel shift assays are utilized to demonstrate the enhanced DNA binding of VDR when it forms a heterodimer with the retinoid X receptor (RXR) in the presence of this compound nih.gov. Furthermore, reporter gene assays employing different vitamin D response elements (VDREs) are used to evaluate the efficacy of this compound in activating nuclear vitamin D signaling pathways nih.gov. These studies have indicated that this compound is potent in stabilizing the high-affinity ligand binding conformation of the VDR nih.gov.

In Vivo Preclinical Model Characterization

In vivo preclinical models, particularly xenograft models in immunocompromised mice, are crucial for evaluating the effects of this compound on tumor growth and progression within a living system. These models allow researchers to study the compound's efficacy against various cancer types.

Establishment and Monitoring of Xenograft Tumor Models

Xenograft models involving this compound typically utilize immunocompromised mice, such as nude mice, into which human cancer cells are implanted nih.govaacrjournals.orgaacrjournals.orgiiarjournals.orgdntb.gov.uanih.govaacrjournals.orgaltogenlabs.comfrontiersin.orgnih.govoup.comnih.gov. Common cancer cell lines used include MCF-7 breast cancer, OVCAR3 ovarian cancer, SKHEP-1 hepatocellular carcinoma, and C4-2 prostate cancer nih.govaacrjournals.orgiiarjournals.orgdntb.gov.uanih.govaacrjournals.orgaltogenlabs.comnih.govnih.govresearchgate.net. Tumor cells are frequently injected subcutaneously, sometimes suspended in a matrix like Matrigel to facilitate tumor formation aacrjournals.orgnih.gov. For studies investigating metastasis, cells may be injected intracardially aacrjournals.orgnih.govnih.gov.

Following tumor cell inoculation, tumor growth is meticulously monitored over time. This monitoring is often performed using caliper measurements at regular intervals, such as every third day or twice weekly nih.goviiarjournals.orgoup.com. Tumor volumes are then calculated using standardized formulas, commonly 0.5 × length × (width)² nih.goviiarjournals.org. Monitoring periods can extend for several weeks, depending on the study design and the specific cancer model aacrjournals.orgnih.govoup.com.

Histopathological and Immunohistochemical Assessments (e.g., Ki-67 Staining for Proliferation)

Upon completion of in vivo studies, tumors are typically excised and processed for detailed histological and immunohistochemical analysis aacrjournals.org. This involves fixing the tumor tissue, often in 10% buffered formalin, embedding it in paraffin, and sectioning it for microscopic examination aacrjournals.org.

Immunohistochemistry (IHC) is a key technique used to evaluate the expression of specific proteins within the tumor tissue, providing insights into cellular processes. Ki-67 staining is widely used as a marker for cell proliferation aacrjournals.orgdntb.gov.uanih.govaacrjournals.orgnih.gov. Studies using Ki-67 staining have demonstrated that this compound treatment can lead to a significant reduction in the number of proliferating cells within tumors aacrjournals.orgdntb.gov.uaaacrjournals.org. For example, in MCF-7 xenografts, a substantial reduction (8-10-fold) in Ki-67 positive cells was observed in the group treated with this compound in combination with radiation compared to control groups aacrjournals.org. In OVCAR3 xenografts, the proliferation index, as determined by Ki-67 staining, decreased significantly in this compound-treated tumors aacrjournals.org.

Terminal deoxynucleotidyl transferase-mediated dUTP nick end labeling (TUNEL) assays are frequently employed to detect apoptotic cells within the tumor tissue, indicating programmed cell death induced by the treatment aacrjournals.orgdntb.gov.uanih.govaacrjournals.orgnih.govnih.gov. Histomorphometric analyses are also conducted to quantitatively assess parameters such as the mitotic index and apoptotic index based on these stainings aacrjournals.org.

Quantitative Assessment of Tumor Burden and Metastatic Spread

In models of metastatic disease, particularly bone metastasis from cancers like breast and prostate cancer, researchers quantitatively assess the number and size of metastatic lesions aacrjournals.orgfrontiersin.orgnih.govnih.gov. This can involve analyzing radiographic images to identify osteolytic lesions aacrjournals.org. Quantitative assessment of the tumor burden specifically within bone tissue is also performed through histological and histomorphometric examinations, which can reveal the extent of bone invasion by metastatic cells aacrjournals.orgnih.gov. Survival time of the animals is another critical quantitative outcome measured in metastasis studies aacrjournals.orgnih.gov.

Chemical and Biochemical Characterization Methods

Understanding the chemical properties and biochemical fate of this compound is essential for its development as a therapeutic agent. This involves characterizing the compound itself and identifying its metabolites.

Metabolite Identification and Profiling Techniques (e.g., HPLC, NMR, GC-MS)

Chemical and biochemical characterization of this compound includes the identification and profiling of its metabolites. Studies have investigated the metabolic pathways of this compound both in vitro and in vivo nih.govnih.gov. These studies have revealed that this compound undergoes hydroxylation, primarily at positions C26 and C26a of its side chain nih.govnih.govnih.gov. The major metabolite identified is 26-hydroxy this compound, with 26a-hydroxy this compound being a minor metabolite nih.gov. The predominant natural isomer found in both rat and human studies was identified as (25S),26R-hydroxy this compound nih.gov.

Various analytical techniques are employed for metabolite identification and profiling. High-Performance Liquid Chromatography (HPLC) is commonly used, not only for separating and quantifying metabolites but also for assessing the purity of this compound itself nih.govazurewebsites.netsigmaaldrich.com. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques used to determine the chemical structure of metabolites and confirm their identity by comparing them to synthetic standards nih.gov. For quantitative analysis of this compound in biological samples, such as human and pig serum, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has been developed and utilized in pharmacokinetic studies nih.gov.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound (Seocalcitol) | 5288149 |

| 1α,25-dihydroxyvitamin D₃ | 5280704 |

| Ki-67 | Not applicable (protein marker) |

Data Tables

Table 1: Effect of this compound and Radiation on Ki-67 Staining in MCF-7 Xenografts aacrjournals.org

| Treatment Group | Ki-67 Positive Cells (Mean ± SE) |

| Radiation alone | 160 ± 14 |

| This compound alone | 111 ± 13 |

| This compound + Radiation | 14 ± 1 |

Table 2: Effect of this compound on Proliferation Index (Ki-67 Staining) in OVCAR3 Xenografts aacrjournals.org

| Treatment Group | Proliferation Index (%) (Mean ± SD) |

| Placebo | 82.4 ± 5.5 |

| This compound | 45.6 ± 3.9 |

Table 3: Identified Metabolites of this compound nih.govnih.gov

| Metabolite | Description | Identification Method(s) |

| 26-hydroxy this compound | Major metabolite | MS, Cochromatography |

| 26a-hydroxy this compound | Minor metabolite | MS, Cochromatography |

| (25S),26R-hydroxy this compound | Predominant isomer | HPLC, NMR, GC-MS |

Pharmacokinetic and Pharmacodynamic Studies in Preclinical Models (Mechanistic Focus)